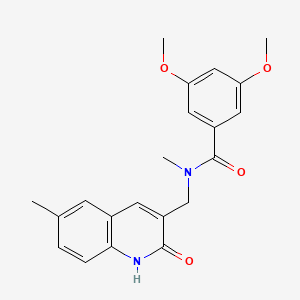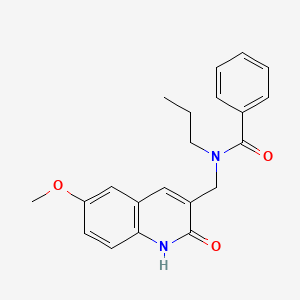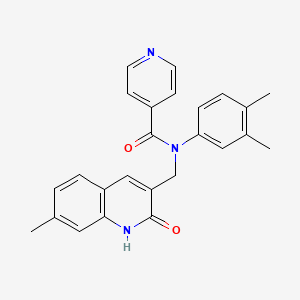
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide, also known as HMN-214, is a small molecule compound that has demonstrated potential therapeutic effects in various preclinical studies.
作用機序
The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide involves the inhibition of the heat shock protein 90 (Hsp90) chaperone function. Hsp90 is a molecular chaperone that plays a crucial role in the stabilization and folding of various client proteins, including oncogenic proteins. By inhibiting Hsp90, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide destabilizes the client proteins and induces their degradation, leading to the inhibition of tumor growth and proliferation.
Biochemical and Physiological Effects:
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide has demonstrated anti-angiogenic effects by inhibiting the formation of new blood vessels that are necessary for tumor growth. Furthermore, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide has shown to enhance the immune response against cancer cells by increasing the expression of immune-related genes.
実験室実験の利点と制限
One of the advantages of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide is its potential as a novel therapeutic agent for cancer treatment. Additionally, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide has shown to have a favorable safety profile in preclinical studies. However, the limitations of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide include its low solubility and bioavailability, which may affect its efficacy in clinical settings.
将来の方向性
The future directions for N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide include further preclinical studies to investigate its potential therapeutic effects in other cancer types and to optimize its pharmacokinetic properties. Additionally, clinical trials are needed to evaluate the safety and efficacy of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide in humans. Furthermore, the combination of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide with other chemotherapeutic agents and immunotherapies should be explored to enhance its therapeutic potential.
Conclusion:
In conclusion, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide is a promising small molecule compound that has demonstrated potential therapeutic effects in cancer treatment. Its mechanism of action involves the inhibition of Hsp90, leading to the destabilization and degradation of oncogenic proteins. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide has shown to induce cell cycle arrest, apoptosis, and anti-angiogenic effects in cancer cells. Further preclinical and clinical studies are needed to evaluate its safety and efficacy as a novel therapeutic agent for cancer treatment.
合成法
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide involves the condensation reaction between 2-hydroxy-7-methylquinoline-3-carboxaldehyde and 4-nitro-N-phenylbenzamide in the presence of a base catalyst. The resulting compound is then purified using column chromatography to obtain the final product with a yield of 65%.
科学的研究の応用
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide has been extensively studied for its potential therapeutic effects in cancer treatment. In preclinical studies, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide has shown promising results in inhibiting tumor growth and inducing apoptosis in various cancer cell lines, including breast, lung, and prostate cancer. Additionally, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide has demonstrated synergistic effects when used in combination with other chemotherapeutic agents, such as paclitaxel and cisplatin.
特性
IUPAC Name |
N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-4-nitro-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O4/c1-16-7-8-18-14-19(23(28)25-22(18)13-16)15-26(20-5-3-2-4-6-20)24(29)17-9-11-21(12-10-17)27(30)31/h2-14H,15H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZVRTJEJSLKNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-4-nitro-N-phenylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














